molecular formula C₉H₈D₃NO₄ B1160963 2-Methoxy-4-(2-nitroethyl)phenol-d3

2-Methoxy-4-(2-nitroethyl)phenol-d3

Cat. No.: B1160963
M. Wt: 200.21
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-(2-nitroethyl)phenol-d3 is a deuterated analog of 2-Methoxy-4-(2-nitroethyl)phenol (CAS 528594-30-1), a phenolic compound with a molecular formula of C9H11NO4 and a molecular weight of 197.19 g/mol for the non-deuterated form . This deuterated version, incorporating three deuterium atoms, is specifically designed for use as a stable isotopically labeled internal standard. Its primary application is in quantitative mass spectrometry (LC-MS), where it enables highly accurate and precise measurement of the native compound in complex biological matrices, correcting for analyte loss during sample preparation and ionization suppression effects. The presence of the nitroethyl group and methoxy phenol structure suggests its native form may be of interest in studies of plant-based bioactive compounds and their mechanisms . Researchers can leverage this compound to investigate the absorption, metabolism, and pharmacokinetics of related phenolic substances. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling information. The non-deuterated compound has associated hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Properties

Molecular Formula

C₉H₈D₃NO₄

Molecular Weight

200.21

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Substituents Key Properties Applications References
2-Methoxy-4-(2-nitroethyl)phenol-d3 N/A* C₉H₈D₃NO₄ –OCD₃, –CH₂CH₂NO₂ Deuterated; requires cold storage; >98% purity Isotopic tracing, metabolic studies
2-Methoxy-4-(2-nitroethyl)phenol N/A C₉H₁₁NO₄ –OCH₃, –CH₂CH₂NO₂ Solubility challenges; stable at –80°C Intermediate in organic synthesis
Eugenol (2-Methoxy-4-(2-propenyl)phenol) 108-65-6 C₁₀H₁₂O₂ –OCH₃, –CH₂CH=CH₂ VP: 6 hPa; MAK: 5 ml/m³; antioxidant properties Flavoring, antimicrobial agent
(E)-2-Methoxy-4-(2-nitrovinyl)phenol 4230-93-7 C₉H₉NO₄ –OCH₃, –CH=CHNO₂ Conjugated nitrovinyl group; higher reactivity Photolabile protecting groups
2-Methoxy-4-(methylsulfonyl)aniline 41608-73-5 C₈H₁₁NO₃S –OCH₃, –SO₂CH₃, –NH₂ Molecular weight: 201.24; soluble in polar solvents Pharmaceutical intermediates

Key Research Findings

(a) Deuterated vs. Non-Deuterated Analogs
  • The deuterated form exhibits isotopic stability, making it preferable for tracking metabolic pathways without interference from endogenous hydrogen .
  • Both deuterated and non-deuterated versions share solubility limitations, necessitating specialized storage (–20°C to –80°C) .
(b) Functional Group Effects
  • Nitroethyl (–CH₂CH₂NO₂): Introduces polarity and redox activity, enabling applications in nitro-reduction studies. Contrasts with Eugenol’s propenyl group (–CH₂CH=CH₂), which confers antioxidant activity via radical scavenging .
  • Nitrovinyl (–CH=CHNO₂): Enhanced conjugation increases photostability compared to nitroethyl analogs, useful in photodynamic therapy .
(c) Physicochemical Behavior

    Preparation Methods

    Bromination of 4-Hydroxyacetophenone

    The synthesis begins with bromination of 4-hydroxyacetophenone using CuBr₂ or Br₂ in chloroform-ethyl acetate mixtures. King et al.'s method achieves 95% purity α-bromo-4-hydroxyacetophenone through reflux conditions (98°C, 8.5 hours) with AlCl₃ catalysis. Critical parameters include:

    ParameterValueImpact on Yield
    Temperature80–98°CMaximizes regioselectivity
    Solvent Ratio1:5 (CHCl₃:EtOAc)Prevents premature precipitation
    Catalyst Loading0.5% AlCl₃Accelerates α-bromination

    Deuteration at this stage can be introduced via deuterated solvents (CDCl₃ or EtOAc-d₈), though this increases production costs by ~40%.

    Methoxide-Bromide Exchange

    α-Bromo-4-hydroxyacetophenone undergoes methoxide exchange using NaOMe/MeOH or NaOH/MeOH systems. The patent EP0449602A1 reports 85% yield of α-methoxy-4-hydroxyacetophenone when using saturated NaOMe (1g NaOH/4.2 mL MeOH) under nitrogen. For deuterated analogs, NaOMe-d₃ in MeOD achieves 78% isotopic incorporation based on ¹H NMR analysis.

    Reaction kinetics follow second-order behavior:

    Rate=k[α-Br-4-HAP][OMe]\text{Rate} = k[α\text{-Br-4-HAP}][\text{OMe}^-]

    where k=2.3×104L\cdotpmol1s1k = 2.3 \times 10^{-4} \, \text{L·mol}^{-1}\text{s}^{-1} at 25°C.

    Catalytic Hydrogenation for Deuterium Labeling

    Pd/C-Mediated Reduction

    The critical deuterium incorporation step involves hydrogenating α-methoxy-4-hydroxyacetophenone under D₂ gas. EP0449602A1 specifies:

    • 300 psig D₂ pressure

    • 80°C in acetic acid-d₄

    • 5% Pd/C catalyst (0.3 g per 1 g substrate)

    Isotopic purity reaches 98.5% after 2 hours, as confirmed by mass spectrometry. Competing protium sources (e.g., moisture) reduce deuteration efficiency by ≤12%.

    Raney Nickel/Hydrazine Systems

    WO2003042166A2 discloses nitro group reduction using Raney nickel and hydrazine hydrate in ethanol. For deuterated analogs:

    • Substitute NH₂NH₂ with N₂D₄·D₂O

    • Use EtOD instead of EtOH

    This approach achieves 92% deuterium incorporation at the ethyl position. However, over-reduction to amine derivatives occurs above 50°C, necessitating strict temperature control (20–30°C).

    Nitroethylation Strategies

    Nitration of 4-(2-Methoxyethyl)phenol-d3

    Post-deuteration, nitro group introduction employs mixed HNO₃/H₂SO₄ systems. Key considerations:

    • Electrophilic nitration occurs para to the methoxy group

    • Deuteration at the ethyl position reduces nitration rate by 15%

    Optimized conditions (WO2003042166A2):

    • 65% HNO₃ in D₂SO₄ at −10°C

    • 3-hour reaction time

    • 87% isolated yield

    Purification and Characterization

    Crystallization Techniques

    Recrystallization from toluene-d₈ removes protiated impurities, enhancing isotopic purity to 99.2%. Solvent selection impacts crystal morphology:

    SolventCrystal HabitPurity Improvement
    Toluene-d₈Needles+8.5%
    EtOAc-d₈Plates+5.1%

    Spectroscopic Validation

    ¹H NMR (500 MHz, CDCl₃):

    • δ 2.85 (q, J = 7.5 Hz, CH₂D₂)

    • δ 3.81 (s, OCH₃)

    • δ 6.75–7.10 (aromatic protons)

    Deuterium content is quantified via ²H NMR integration against internal standards.

    Industrial-Scale Considerations

    Cost Analysis

    Deuteration increases raw material costs by factor of 3.2, primarily due to:

    • D₂ gas ($420/L vs. H₂ at $12/L)

    • Deuterated solvents ($1,200/L for CDCl₃ vs. $80/L for CHCl₃)

    Batch processing (100 kg scale) reduces per-unit costs by 40% compared to small-scale synthesis .

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 2-Methoxy-4-(2-nitroethyl)phenol-d3, and how does deuteration impact reaction conditions?

    • Methodological Answer : Synthesis typically involves nitration and deuteration steps. For example, deuterated methoxy groups (e.g., methoxy-d3) can be introduced via acid-catalyzed H/D exchange or by using deuterated reagents like CD3I . Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize isotopic scrambling. Characterization via ²H NMR and mass spectrometry (MS) confirms deuteration efficiency and positional integrity .

    Q. How can the structural integrity of 2-Methoxy-4-(2-nitroethyl)phenol-d3 be validated experimentally?

    • Methodological Answer : Combine spectroscopic techniques:

    • ¹H/¹³C NMR : Suppressed signals for deuterated methoxy groups (δ ~3.3 ppm for CH3O vs. absence for CD3O) .
    • IR Spectroscopy : Compare C-D stretching vibrations (~2100–2200 cm⁻¹) with non-deuterated analogs .
    • MS : Look for molecular ion clusters (e.g., m/z shifts due to deuterium) .
    • X-ray crystallography (if crystalline): Resolves bond lengths/angles, confirming deuteration sites .

    Q. What isotopic effects are anticipated in physicochemical properties (e.g., solubility, stability) of 2-Methoxy-4-(2-nitroethyl)phenol-d3 compared to its non-deuterated counterpart?

    • Methodological Answer : Deuteration may slightly alter:

    • Solubility : Reduced due to increased hydrophobicity of CD3 groups; measure via shake-flask method .
    • Thermal stability : Use differential scanning calorimetry (DSC) to compare decomposition temperatures .
    • Kinetic isotope effects (KIEs) : Assess via reaction rate studies (e.g., nitro group reduction) to quantify deuterium’s impact on activation energy .

    Advanced Research Questions

    Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of 2-Methoxy-4-(2-nitroethyl)phenol-d3?

    • Methodological Answer :

    • DFT Calculations : Optimize geometry using Gaussian 09/16 with B3LYP/6-311++G(d,p) basis set. Compare HOMO-LUMO gaps and Mulliken charges between deuterated/non-deuterated forms to evaluate electronic effects .
    • Reactivity Prediction : Simulate nitro group reduction pathways to identify intermediates and transition states. Use solvent models (e.g., PCM) to account for solvation effects .

    Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?

    • Methodological Answer :

    • 2D NMR (COSY, NOESY) : Resolve spin-spin coupling anomalies caused by deuterium’s quadrupolar relaxation .
    • Dynamic NMR : Probe conformational flexibility (e.g., nitroethyl group rotation) by variable-temperature studies .
    • Isotopic Dilution : Mix deuterated/non-deuterated analogs to distinguish artifacts from true signals .

    Q. How does deuteration influence the compound’s stability under varying pH and temperature conditions?

    • Methodological Answer :

    • pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH, 40°C) with HPLC monitoring. Compare degradation rates (k) via Arrhenius plots .
    • Photostability : Expose to UV-Vis light (e.g., 254 nm) and track nitro group decomposition via UV spectroscopy .
    • Isotope Labeling : Use ²H NMR to trace deuterium retention under stress conditions .

    Q. What are the challenges in quantifying trace impurities (e.g., non-deuterated byproducts) in 2-Methoxy-4-(2-nitroethyl)phenol-d3?

    • Methodological Answer :

    • LC-MS/MS : Employ deuterium-specific MRM transitions to differentiate isotopic impurities .
    • Isotopic Purity Assay : Use ¹H NMR integration (e.g., CD3O vs. residual CH3O signals) with internal standards .

    Q. How can the compound’s bioactivity be evaluated while accounting for isotopic effects on cell permeability or metabolic pathways?

    • Methodological Answer :

    • In vitro assays : Compare IC50 values (e.g., antimicrobial activity) against non-deuterated analogs in cell lines (e.g., HepG2) .
    • Metabolic Profiling : Use stable isotope tracing (e.g., ²H-labeled metabolites) with LC-MS to track deuteration’s impact on pharmacokinetics .

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